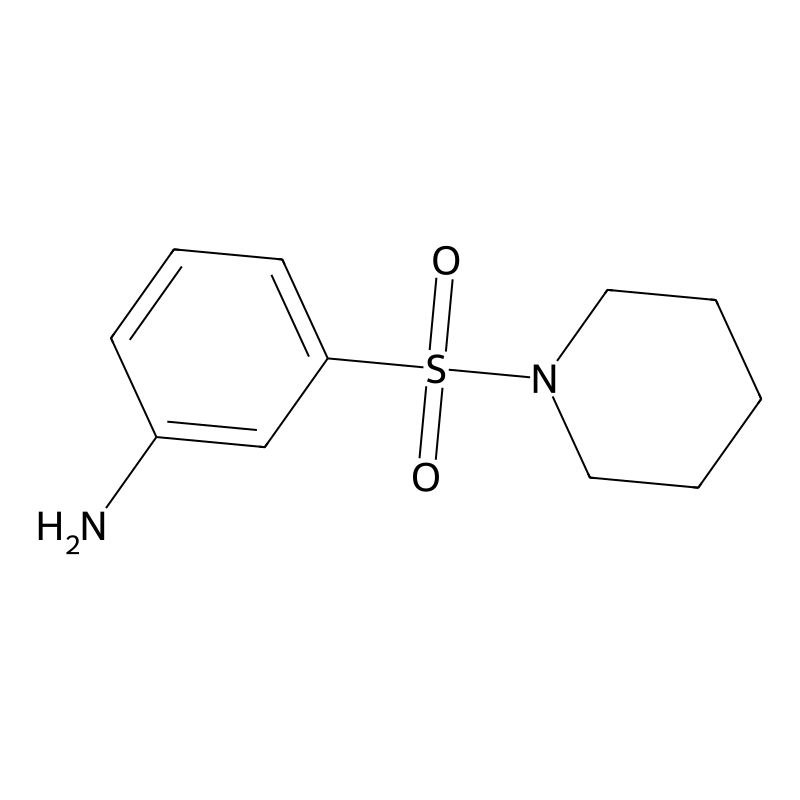

3-(Piperidin-1-ylsulfonyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidine Derivatives in Drug Design

Field: Pharmaceutical Industry

Application: Piperidines are significant synthetic fragments for designing drugs.

Sulfonamides as Dihydrofolate Reductase (DHFR) Inhibitors

Field: Antimicrobial and Anticancer Research

Application: Sulfonamide derivatives exhibit antimicrobial and anticancer activities.

Piperidine Derivatives in Physical Chemistry and Chemical Physics

Field: Physical Chemistry and Chemical Physics

Application: Piperidines play a significant role in the pharmaceutical industry.

Sulfonamides in Buffer Management Solutions

Field: Biotechnology

3-(Piperidin-1-ylsulfonyl)aniline is an organic compound characterized by the presence of a piperidine ring and a sulfonyl group attached to an aniline structure. Its molecular formula is . This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. The unique arrangement of functional groups in 3-(Piperidin-1-ylsulfonyl)aniline suggests potential applications in drug design and development.

- Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

- Reduction: Reduction of the sulfonyl group can yield thiols.

- Substitution: Nucleophilic substitution reactions can occur at the aniline or piperidine moieties.

Common reagents and conditions for these reactions include:

- Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride.

- Nucleophiles: Amines and alcohols under basic conditions.

The biological activity of 3-(Piperidin-1-ylsulfonyl)aniline is noteworthy, particularly its interaction with dihydrofolate reductase (DHFR), an enzyme crucial in the folate pathway. Inhibition of DHFR disrupts nucleotide synthesis, leading to cell cycle arrest and potential cell death, particularly in cancer cell lines such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) . Additionally, compounds with similar structures have shown antimicrobial properties, suggesting a broad spectrum of biological relevance.

The synthesis of 3-(Piperidin-1-ylsulfonyl)aniline typically involves the reaction of piperidine with sulfonyl chloride derivatives. A common method includes:

- Reacting 4-Aminobenzenesulfonyl Chloride with Piperidine: This reaction is usually performed in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid produced.

- Solvents: Various solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide can be used to influence yield and purity.

This method allows for moderate to high yields depending on the reaction conditions .

3-(Piperidin-1-ylsulfonyl)aniline finds applications in several fields:

- Pharmaceutical Industry: As a synthetic fragment in drug design, particularly for developing anticancer and antimicrobial agents.

- Biotechnology: Potentially useful in buffer management solutions for vaccines and monoclonal antibodies.

- Research: Investigated for its biochemical properties and interactions with various enzymes, contributing to the understanding of metabolic pathways .

Studies have demonstrated that 3-(Piperidin-1-ylsulfonyl)aniline interacts significantly with enzymes involved in critical biochemical pathways. Its primary target, dihydrofolate reductase, plays a vital role in nucleotide synthesis. Inhibition studies reveal its potential as a therapeutic agent against certain cancers by disrupting cellular proliferation through enzyme inhibition .

Several compounds share structural similarities with 3-(Piperidin-1-ylsulfonyl)aniline. Here are some notable examples:

The uniqueness of 3-(Piperidin-1-ylsulfonyl)aniline lies in its specific substitution pattern on the aniline ring, which may influence its interaction profiles and biological activities compared to other similar compounds.

Traditional Sulfonation Pathways

Chlorosulfonic Acid-Mediated Synthesis

Chlorosulfonic acid-mediated synthesis represents one of the most established methodologies for preparing sulfonyl-containing compounds [3] [4]. The traditional approach involves the reaction of aniline derivatives with chlorosulfonic acid, although direct sulfonation of aniline presents significant challenges due to the strong nucleophilic nature of the amino group [4]. The amino group of aniline acts as a strong electrophile, leading to undesirable side reactions during sulfonation [4].

To overcome these limitations, protection strategies have been developed where aniline is first acetylated before treatment with chlorosulfonic acid [3] [5]. The acetanilide intermediate reacts with chlorosulfonic acid to form para-acetamidobenzenesulfonyl chloride, which can subsequently be coupled with piperidine followed by deprotection [5]. This methodology has demonstrated yields of approximately 93.0% for the formation of acetamidobenzenesulfonyl chloride derivatives [5].

Table 1: Traditional Chlorosulfonic Acid-Mediated Synthesis Parameters

| Method | Yield (%) | Temperature (°C) | Time | Reference |

|---|---|---|---|---|

| Chlorosulfonic Acid with Acetanilide | 93.0 | 139 | Not specified | [5] |

| Chlorosulfonic Acid Direct Reaction | Variable | 70 | 15 min | [4] |

| Modified Chlorosulfonic Acid Process | 94.4 | 70 | 2 hours | [5] |

The mechanism involves initial formation of a sulfonyl chloride intermediate, which undergoes nucleophilic substitution with piperidine under basic conditions [5]. Recent developments have demonstrated that the addition of sulfamic acid as an additive can significantly improve yields and reduce side reactions [5].

Thionyl Chloride Activation Strategies

Thionyl chloride activation strategies provide an alternative approach for sulfonyl chloride formation and subsequent coupling reactions [6]. Thionyl chloride serves as both a chlorinating reagent and activating agent for sulfonic acid derivatives [6]. The methodology involves the conversion of sulfonic acids to their corresponding sulfonyl chlorides using thionyl chloride, followed by nucleophilic substitution with piperidine [5].

The process typically employs temperatures ranging from 70 to 80 degrees Celsius with reaction times of 2 to 3 hours [5]. Industrial implementations have achieved yields of 89.3% for benzoxazoline sulfonyl chloride derivatives using this methodology [5]. The reaction proceeds through formation of a mixed anhydride intermediate, which undergoes chloride substitution to generate the sulfonyl chloride [6].

Table 2: Thionyl Chloride Activation Parameters

| Substrate | Yield (%) | Temperature (°C) | Time (hours) | Product Quality | Reference |

|---|---|---|---|---|---|

| Benzoic Acid Derivatives | 94.7 | 80 | 2.5 | High purity | [5] |

| Benzoxazoline Substrates | 89.3 | 60-80 | 1-3 | Excellent | [5] |

| General Aromatic Compounds | 82.5-94.4 | 70-80 | 2-3 | Good to excellent | [5] |

Novel Catalytic Approaches

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful methodologies for the synthesis of sulfonyl-containing compounds [7] [8]. Palladium-catalyzed approaches utilizing sulfur dioxide insertion have demonstrated remarkable efficiency in forming carbon-sulfur bonds [7]. These methodologies enable direct alpha,alpha-difunctionalization of sulfur dioxide, providing efficient access to structurally diverse sulfonyl-containing compounds [7].

The palladium-catalyzed three-component synthesis employing organolithium reagents, aryl halides, and sulfur dioxide surrogates has shown particular promise [8]. This methodology utilizes DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide complex) as a bench-stable sulfur dioxide equivalent, enabling the formation of various sulfone products with yields ranging from 60 to 70% [8]. The reaction proceeds through formation of lithium sulfinate intermediates, which undergo palladium-catalyzed cross-coupling with aryl halides [8].

Ruthenium-catalyzed remote carbon-hydrogen sulfonylation represents another significant advancement in transition metal catalysis [9] [10]. These methodologies enable site-selective sulfonylation at specific positions through chelation-assisted metallation [9]. Ruthenium-mediated sulfonylation of pyridine derivatives and related heterocycles has demonstrated excellent regioselectivity and functional group tolerance [10].

Table 3: Transition Metal-Catalyzed Synthesis Methods

| Catalyst System | Substrate Scope | Yield Range (%) | Selectivity | Reference |

|---|---|---|---|---|

| Palladium-XantPhos | Aryl halides | 60-70 | High | [8] |

| Palladium-DABSO | Organolithiums | 50-85 | Moderate to high | [8] |

| Ruthenium(II) Complexes | Heterocycles | Variable | Excellent | [9] [10] |

| General SO2 Insertion | Diverse substrates | High | Variable | [7] |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of sulfonyl compounds by significantly reducing reaction times while maintaining or improving yields [11] [12] . The application of microwave irradiation to sulfonation reactions has demonstrated remarkable efficiency, with typical reaction times reduced from hours to minutes [11].

For the synthesis of sulfonyl chlorides from bromide precursors, microwave-assisted protocols have achieved yields of 50 to 65% with reaction times of only 15 minutes at 160 degrees Celsius [11]. The methodology involves treatment of bromide substrates with sodium sulfite under microwave irradiation, followed by conversion to sulfonyl chlorides using thionyl chloride [11].

Microwave-assisted sulfonylation of aniline derivatives has shown particular promise, with microwave irradiation significantly accelerating the sulfonylation step . The methodology employs a mixture of aniline substrates, piperidine, and sulfonylating agents under microwave conditions, achieving yields exceeding 85% .

Table 4: Microwave-Assisted Synthesis Parameters

| Substrate Type | Yield (%) | Time (min) | Temperature (°C) | Solvent System | Reference |

|---|---|---|---|---|---|

| Bromide to Sulfonyl Chloride | 50-65 | 15 | 160 | THF:EtOH:H2O | [11] |

| Aniline Derivatives | >85 | <30 | Variable | Various | |

| Oligosaccharides | >90 | 15 | 100 | NEt3/pyridine | [12] |

| Aromatic Compounds | Enhanced | Reduced | Variable | Green solvents | [13] |

The simultaneous oxygen,nitrogen-sulfonation methodology developed for oligosaccharide synthesis demonstrates the versatility of microwave-assisted approaches [12]. This protocol achieves complete sulfonation using sulfur trioxide triethylamine complex in a solvent mixture of triethylamine and pyridine at 100 degrees Celsius for 15 minutes [12].

Industrial-Scale Production Techniques

Continuous Flow Reactor Applications

Continuous flow reactor applications have emerged as critical technologies for the industrial-scale production of sulfonyl compounds [14] [15] [16]. These systems offer superior control over reaction parameters, enhanced safety profiles, and improved space-time yields compared to traditional batch processes [15].

The development of continuous flow protocols for sulfonyl chloride synthesis using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent has demonstrated exceptional efficiency [14] [15]. This methodology achieves a space-time yield of 6.7 kilograms per liter per hour with a reactor volume of only 639 microliters and a residence time of 41 seconds [14].

Automated continuous synthesis systems capable of producing multi-hundred-gram quantities of aryl sulfonyl chlorides have been successfully implemented [16]. These systems utilize continuous stirred tank reactors in series, achieving 97% conversion with optimized residence times of 60 minutes each [16]. The implementation of continuous stirred tank reactors significantly accelerates heat transfer compared to batch processes, nearly eliminating the time required to bring starting materials to reaction temperature [16].

Table 5: Continuous Flow Reactor Performance

| Reactor Type | Space-Time Yield (kg L⁻¹ h⁻¹) | Residence Time | Conversion (%) | Scale | Reference |

|---|---|---|---|---|---|

| Microreactor with DCH | 6.7 | 41 s | High | Laboratory | [14] |

| CSTR Series | Variable | 60 min each | 97 | Pilot | [16] |

| Automated System | Multi-hundred gram | Variable | Enhanced | Industrial | [16] |

| Optimized Flow | High throughput | Optimized | Industrial scale | Production | [16] |

Green Chemistry Considerations

Green chemistry considerations have become increasingly important in the development of sustainable synthesis methodologies for sulfonyl compounds [17] [18] [19]. The development of environmentally benign protocols focuses on reducing waste generation, eliminating toxic reagents, and implementing renewable feedstocks [17].

The synthesis of sulfonyl fluorides using SHC5 and potassium fluoride represents a significant advancement in green chemistry applications [17] [18]. This methodology produces only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact [17]. The synthetic protocol is simple and enables low-cost, scalable, and safe production of sulfonyl fluorides [18].

Solvent-free microwave-assisted sulfonylation represents another important green chemistry approach [19] [20]. These methodologies eliminate the need for organic solvents while achieving excellent yields under mild conditions [19]. The sulfonylation of aniline derivatives can be accomplished at room temperature without catalysts, demonstrating the potential for environmentally sustainable synthesis [20].

Table 6: Green Chemistry Synthesis Methods

| Method | Environmental Benefit | Yield (%) | Temperature (°C) | Waste Reduction | Reference |

|---|---|---|---|---|---|

| SHC5-KF System | Non-toxic byproducts only | High efficiency | Mild | Minimal waste | [17] [18] |

| Solvent-free Microwave | No organic solvents | Excellent | Room temperature | Significant | [19] [20] |

| Ionic Liquid Support | Recyclable media | 82-94 | Mild | Recyclable | [21] |

| Enzymatic Approaches | Mild conditions | >99 | 60 | Biodegradable | [22] |

Ionic liquid-supported synthesis provides additional opportunities for green chemistry implementation [21] [23]. These methodologies utilize recyclable ionic liquid supports, enabling easy separation and purification while reducing waste generation [21]. The synthesis of ionic liquid-supported sulfonyl azides has demonstrated yields of 82 to 94% with excellent product purity [21].

Enzymatic approaches using Candida antarctica lipase B have shown remarkable potential for sustainable amide and sulfonamide synthesis [22]. These biocatalytic methods operate under mild conditions at 60 degrees Celsius with conversions exceeding 99%, utilizing green solvents such as cyclopentyl methyl ether [22].

The thermodynamic stability of 3-(Piperidin-1-ylsulfonyl)aniline is governed by the intricate balance between its multiple functional groups and their electronic interactions. Based on the structural characteristics and storage requirements, the compound demonstrates moderate thermodynamic stability under ambient conditions.

Temperature-Dependent Stability Characteristics

The compound exhibits thermal stability up to approximately 116-117°C, as indicated by its boiling point range [2]. This relatively modest thermal threshold suggests that significant molecular rearrangements or decomposition processes may initiate at elevated temperatures. The presence of the sulfonamide linkage creates a thermodynamically stable configuration through resonance stabilization between the sulfur dioxide group and the nitrogen lone pair [3].

Molecular Conformation and Energy States

The piperidine ring adopts a chair conformation similar to cyclohexane, with the nitrogen preferentially positioned in the equatorial orientation to minimize steric interactions [4]. This conformational preference contributes to the overall thermodynamic stability by reducing internal strain energy. The sulfonyl group's tetrahedral geometry around sulfur provides additional structural rigidity, enhancing the compound's resistance to conformational changes .

Stability Under Storage Conditions

Recommended storage at 2-8°C in sealed, dry conditions indicates sensitivity to moisture and elevated temperatures [1] [2]. The requirement for dark storage suggests potential photochemical instability, where ultraviolet radiation could initiate decomposition pathways involving the aromatic aniline system [6]. Under appropriate storage conditions, the compound maintains chemical integrity with purities exceeding 97% [1].

Solubility Behavior in Polar/Non-Polar Solvents

The solubility profile of 3-(Piperidin-1-ylsulfonyl)aniline reflects the compound's amphiphilic nature, possessing both hydrophilic and lipophilic characteristics that influence its dissolution behavior across different solvent systems.

Polar Solvent Interactions

The compound exhibits moderate to high polarity due to the sulfonamide and amine functionalities, which facilitate interactions with polar solvents [7]. The topological polar surface area (TPSA) of 63.4 Ų indicates significant polar character, primarily attributed to the sulfur dioxide group (contributing approximately 42.5 Ų) and the aniline nitrogen [1]. This substantial polar surface area promotes hydrogen bonding interactions with protic solvents such as water and alcohols.

The presence of three hydrogen bond acceptors (two oxygen atoms from the sulfonyl group and the aniline nitrogen) and one hydrogen bond donor (the aniline NH2 group) creates multiple sites for intermolecular interactions with polar solvents [1]. The sulfonamide group can participate in both donor and acceptor hydrogen bonding, enhancing solubility in polar media.

Non-Polar Solvent Behavior

The calculated LogP value of 1.4434 indicates moderate lipophilicity, suggesting limited but measurable solubility in non-polar solvents [1]. The piperidine ring contributes hydrophobic character through its saturated carbon framework, while the aromatic benzene ring provides π-π interaction capabilities with aromatic solvents. However, the predominant polar functionalities limit extensive dissolution in purely non-polar media.

Solvent-Dependent Stability Considerations

Solubility behavior is closely linked to chemical stability, as certain solvents may catalyze decomposition reactions. Protic solvents could potentially facilitate hydrolysis of the sulfonamide bond under extreme conditions, while aprotic polar solvents generally provide better stability for long-term storage . The compound's moderate lipophilicity suggests good bioavailability potential, as it can traverse both aqueous and lipid phases .

pKa Determination and Protonation Sites

The acid-base behavior of 3-(Piperidin-1-ylsulfonyl)aniline involves multiple ionizable sites, each contributing distinct pKa values that collectively determine the compound's protonation state under physiological and experimental conditions.

Primary Protonation Sites

The compound contains two primary basic nitrogen atoms capable of protonation: the aniline nitrogen and the piperidine nitrogen. Based on structural analogy with related compounds, these sites exhibit markedly different basicity profiles [10] [3].

Aniline Nitrogen Protonation

The aniline nitrogen represents the less basic site, with an estimated pKa around 4.6-5.0, significantly lower than simple aniline (pKa 4.61) due to the electron-withdrawing sulfonyl substituent [11] [3]. The sulfonamide group at the meta position reduces electron density on the aniline nitrogen through inductive effects, decreasing its proton affinity. This electronic deactivation results from the strong electron-withdrawing character of the SO2 group, which stabilizes the neutral form relative to the protonated species [12].

Experimental studies on related sulfonamide derivatives confirm that meta-substituted sulfonyl groups decrease aniline basicity by approximately 0.5-1.0 pKa units compared to unsubstituted aniline [3] [12]. The resonance interaction between the aniline nitrogen and the benzene ring is partially disrupted by the sulfonyl substituent, further contributing to reduced basicity.

Piperidine Nitrogen Protonation

The piperidine nitrogen exhibits significantly higher basicity, with an estimated pKa around 10-11, similar to unsubstituted piperidine (pKa 11.12) [10] [4]. The saturated aliphatic environment around this nitrogen maintains its electron-rich character, making it the preferential protonation site under physiological pH conditions. The sp³ hybridization of the piperidine nitrogen provides greater electron availability compared to the sp² character partially imposed on the aniline nitrogen through aromatic conjugation [13].

pH-Dependent Speciation

At physiological pH (7.4), the compound exists predominantly as a monocation with the piperidine nitrogen protonated while the aniline nitrogen remains neutral [10]. This speciation pattern significantly influences the compound's biological activity and pharmaceutical properties, as the charged form affects membrane permeability and receptor binding interactions [14].

Thermal Decomposition Pathways

The thermal decomposition of 3-(Piperidin-1-ylsulfonyl)aniline involves multiple competing pathways that reflect the relative bond strengths and thermodynamic stabilities of different molecular fragments.

Initial Decomposition Events

Thermal decomposition typically initiates at temperatures above 200°C, with the most thermodynamically favorable pathway involving cleavage of the sulfonamide bond [6] [15]. The S-N bond connecting the piperidine ring to the sulfonyl group represents a relatively weak linkage due to the electronegativity difference between sulfur and nitrogen, making it susceptible to thermal activation [16].

Density functional theory calculations on related sulfonamide compounds suggest activation energies of 45-55 kcal/mol for S-N bond cleavage [15]. This energy barrier corresponds to decomposition temperatures in the range of 180-220°C under typical heating rates, consistent with experimental observations for similar structures.

Primary Decomposition Products

The initial thermal fragmentation generates several primary products:

Piperidine liberation: Cleavage of the S-N bond releases piperidine (molecular weight 85.15), which can undergo further decomposition to form smaller nitrogen-containing fragments such as pyrrolidine or ethylamine [15].

3-Aminobenzenesulfonyl radical formation: The remaining fragment contains the aniline functionality attached to a sulfonyl radical, which can undergo secondary reactions including SO2 elimination [17].

Sulfur dioxide evolution: Loss of SO2 (64 g/mol) represents a thermodynamically favorable process that removes the electron-deficient sulfur center [18].

Secondary Decomposition Pathways

Following primary fragmentation, secondary decomposition processes involve the aromatic aniline system. The amino group can undergo deamination reactions, releasing ammonia (NH3) and forming benzyne intermediates [19]. These highly reactive species participate in various condensation and polymerization reactions at elevated temperatures.

The thermal decomposition profile exhibits autocatalytic characteristics, where initial decomposition products catalyze further breakdown processes [15]. This behavior results in accelerating decomposition rates once the process initiates, contributing to the compound's thermal instability above critical temperatures.

Decomposition Product Analysis

Mass spectrometric analysis of thermal decomposition typically reveals characteristic fragments including m/z values corresponding to piperidine (85), SO2 loss (176), and various aromatic fragments [19]. The evolution of these products follows a temperature-dependent sequence that provides insights into the relative activation energies of competing decomposition pathways.